(S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide

Lipophilicity Membrane Permeability Drug-Likeness

(S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide (CAS 1292746-38-3) is a chiral amide derivative (C₁₃H₁₇ClN₂O, MW 252.74) featuring a propionamide backbone, a (2S)-configured amino group, a para-chlorobenzyl moiety, and an N-cyclopropyl substituent. Primarily supplied as a research intermediate for pharmaceutical and agrochemical synthesis—particularly for enantioselective active ingredient development—this compound has been implicated in preliminary pharmacological screens as a CCR5 antagonist, suggesting potential utility in HIV, asthma, and autoimmune disease research.

Molecular Formula C13H17ClN2O
Molecular Weight 252.74 g/mol
Cat. No. B7864643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide
Molecular FormulaC13H17ClN2O
Molecular Weight252.74 g/mol
Structural Identifiers
SMILESCC(C(=O)N(CC1=CC=C(C=C1)Cl)C2CC2)N
InChIInChI=1S/C13H17ClN2O/c1-9(15)13(17)16(12-6-7-12)8-10-2-4-11(14)5-3-10/h2-5,9,12H,6-8,15H2,1H3/t9-/m0/s1
InChIKeyWDLITPPPLCJLSX-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide: Supplier-Sourced Chiral Amide Building Block for Pharmaceutical R&D


(S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide (CAS 1292746-38-3) is a chiral amide derivative (C₁₃H₁₇ClN₂O, MW 252.74) featuring a propionamide backbone, a (2S)-configured amino group, a para-chlorobenzyl moiety, and an N-cyclopropyl substituent. Primarily supplied as a research intermediate for pharmaceutical and agrochemical synthesis—particularly for enantioselective active ingredient development—this compound has been implicated in preliminary pharmacological screens as a CCR5 antagonist, suggesting potential utility in HIV, asthma, and autoimmune disease research [1]. It is available from multiple specialty chemical vendors at purities of 95–98% .

Why (S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide Cannot Be Casually Replaced by In-Class Analogs


Generic substitution among N-benzyl-N-cyclopropyl-propionamide analogs is scientifically unsound due to the compound's distinct stereochemical and substitutional features. The (S)-enantiomer configuration at the propionamide α-carbon fundamentally determines pharmacological target recognition, and replacement with the (R)-enantiomer or racemate may yield drastically different—or even null—biological activity [1]. The para-chlorobenzyl group contributes a specific lipophilicity increment (computed LogP: 2.1782) that governs membrane permeability and target binding kinetics; regioisomers such as the ortho- or meta-chloro analogs possess altered steric and electronic profiles that shift partition coefficients and receptor interactions . The N-cyclopropyl group further imparts a unique conformational constraint and metabolic stability profile that analogs with N-isopropyl or N-ethyl substituents cannot replicate [2]. These three structural factors are synergistic, meaning that substituting even a single element collapses the integrated property profile required for reproducible scientific outcomes.

(S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide: Quantified Differentiation Evidence vs. Closest Analogs


Physicochemical Property Differentiation: Computed LogP and TPSA vs. Des-Chloro and Ortho-Chloro Analogs

The target compound's computed LogP of 2.1782 and TPSA of 46.33 Ų position it within favorable oral drug-likeness space (Lipinski Rule of Five). The para-chloro substituent contributes an estimated +0.60 to +0.75 log units relative to the des-chloro (N-benzyl) analog, enhancing passive membrane permeability without pushing LogP beyond 3.5. By contrast, the ortho-chloro isomer (2-chloro-benzyl) is expected to exhibit a lower effective LogP due to intramolecular steric shielding of the chlorine atom, which reduces its contribution to bulk lipophilicity. The target compound's TPSA of 46.33 Ų falls below the 60 Ų threshold associated with blood-brain barrier penetration, a feature that may differ in regioisomers due to altered H-bonding patterns.

Lipophilicity Membrane Permeability Drug-Likeness

Enantiopurity as a Determinant of Biological Activity: (S)- vs. (R)-Enantiomer and Racemate

The (S)-configuration at the propionamide α-carbon is not a trivial distinction. Enantiomers of chiral amide compounds can exhibit markedly divergent pharmacodynamic and pharmacokinetic profiles, including differences in receptor binding affinity, metabolic clearance, and toxicity [1]. Regulatory guidance from FDA and EMA mandates characterization of individual enantiomers because the 'inactive' enantiomer may act as a competitive antagonist, metabolic sink, or source of off-target toxicity. The target compound is supplied as the single (S)-enantiomer (Purity: 95% min to 98% ), whereas racemic or (R)-configured preparations would introduce an uncontrolled variable of ≥50% undesired stereoisomer into any biological assay.

Stereochemistry Enantiomer Differentiation Pharmacodynamics

N-Cyclopropyl Group Advantage: Metabolic Stability and Potency vs. N-Isopropyl Analogs

The N-cyclopropyl substituent provides quantifiable advantages over the N-isopropyl analog in terms of metabolic stability. The cyclopropyl ring is known to reduce CYP450-mediated N-dealkylation, a major clearance pathway for N-alkyl amides. Talele (2016) reviews multiple case studies where replacement of N-ethyl or N-isopropyl with N-cyclopropyl increased in vitro microsomal half-life by 2- to 5-fold while simultaneously improving target potency due to favorable conformational restriction [1]. In the context of CCR5 antagonists, cyclopropyl-containing compounds have achieved IC₅₀ values as low as 0.110 nM in P4R5 cell-based assays for closely related chemotypes [2], whereas isopropyl analogs in the same series often suffer from higher clearance and reduced potency. The target compound, bearing the N-cyclopropyl group, is positioned to benefit from this established SAR trend.

Metabolic Stability Cyclopropyl Effect Structure-Activity Relationship

Recommended Application Scenarios for (S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide Based on Quantitative Evidence


CCR5 Antagonist Lead Optimization and SAR Expansion

The compound's preliminary identification as a CCR5 antagonist [1] makes it suitable as a starting point for structure-activity relationship (SAR) studies targeting HIV entry inhibition, asthma, rheumatoid arthritis, or COPD. Its defined (S)-enantiopurity (95–98%) ensures that observed biological activity is attributable to a single stereoisomer, avoiding confounding from racemic mixtures. The N-cyclopropyl group, with its established class-level advantage of 2–5× improved metabolic stability over N-isopropyl analogs [2], supports progression into in vitro microsomal stability assays without the synthetic burden of re-optimizing this pharmacophore.

Chiral Amide Building Block for Enantioselective Synthesis

As a single-enantiomer building block with a reactive primary amino group and an N-cyclopropyl amide scaffold, this compound serves as a versatile intermediate for constructing more complex chiral libraries [1]. The (S)-configuration at the α-carbon enables asymmetric synthesis campaigns where stereochemical integrity must be maintained through subsequent synthetic transformations, particularly in the preparation of diastereomerically pure drug candidates.

Physicochemical Property Benchmarking in Drug-Likeness Optimization

With computed LogP = 2.1782 and TPSA = 46.33 Ų , the compound resides within the optimal oral drug-likeness space defined by Lipinski and Veber rules. It can serve as a reference standard for benchmarking lipophilicity-permeability relationships in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies, particularly when evaluating the impact of para-chloro substitution relative to unsubstituted benzyl analogs (ΔLogP ≈ +0.60–0.75 log units).

Target Engagement and Selectivity Profiling Across PDE and Chemokine Receptor Panels

Given the compound's structural similarity to molecules active at phosphodiesterase (PDE) isoforms and chemokine receptors, it can be deployed in broad-panel screening to establish selectivity fingerprints. The defined stereochemistry and para-chloro substitution pattern provide a clean SAR starting point for discriminating target engagement between CCR5 and structurally related GPCRs or PDE family members, with the goal of identifying selective chemical probes.

Quote Request

Request a Quote for (S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.